Cas no 163210-97-7 (methyl 4-piperazin-1-ylbenzoate)

Methyl 4-piperazin-1-ylbenzoate is a benzoate ester derivative featuring a piperazine substituent at the para position. This compound is of interest in pharmaceutical and organic synthesis due to its versatile reactivity, serving as a key intermediate in the development of biologically active molecules. The piperazine moiety enhances its utility in medicinal chemistry, particularly in the design of CNS-targeting agents and receptor modulators. Its ester group allows for further functionalization, enabling derivatization into acids, amides, or other esters. The compound exhibits good solubility in common organic solvents, facilitating its use in synthetic applications. Its structural features make it valuable for research in drug discovery and chemical synthesis.
methyl 4-piperazin-1-ylbenzoate structure
163210-97-7 structure
商品名:methyl 4-piperazin-1-ylbenzoate
CAS番号:163210-97-7
MF:C12H16N2O2
メガワット:220.26764
MDL:MFCD08234800
CID:105584
PubChem ID:15429161

methyl 4-piperazin-1-ylbenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 4-(piperazin-1-yl)benzoate
    • Benzoicacid, 4-(1-piperazinyl)-, methyl ester
    • Methyl 4-(1-piperazinyl)benzoate
    • methyl 4-piperazin-1-ylbenzoate
    • 4-piperazine-4-yl-benzoic acid methyl ester
    • methyl 4-piperazin-1-ylbenzoate(SALTDATA: 1.5HCl)
    • 4-Piperazin-1-yl-benzoic acid Methyl ester
    • methyl 4-(1-piperazinyl)benzoate hydrochloride
    • 163210-97-7
    • AKOS005266729
    • DTXSID80572694
    • MFCD08234800
    • METHYL4-(PIPERAZIN-1-YL)BENZOATE
    • SY301627
    • CS-0116769
    • FT-0604289
    • Benzoic acid, 4-(1-piperazinyl)-, methyl ester
    • 4-(Piperazin-1-yl)-benzoic acid methyl ester
    • AS-40811
    • EN300-1842654
    • SCHEMBL532602
    • A3624
    • BFFGYMOQOGMTBM-UHFFFAOYSA-N
    • DB-064491
    • MDL: MFCD08234800
    • インチ: InChI=1S/C12H16N2O2/c1-16-12(15)10-2-4-11(5-3-10)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
    • InChIKey: BFFGYMOQOGMTBM-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=CC=C(C=C1)N2CCNCC2

計算された属性

  • せいみつぶんしりょう: 220.12100
  • どういたいしつりょう: 220.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

  • 色と性状: No date available
  • 密度みつど: No date available
  • ゆうかいてん: No date available
  • ふってん: No date available
  • フラッシュポイント: No date available
  • 屈折率: 1.542
  • PSA: 41.57000
  • LogP: 1.27660
  • じょうきあつ: No date available

methyl 4-piperazin-1-ylbenzoate セキュリティ情報

methyl 4-piperazin-1-ylbenzoate 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

methyl 4-piperazin-1-ylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM363464-25g
Methyl 4-(1-piperazinyl)benzoate
163210-97-7 95%+
25g
$297 2022-09-02
eNovation Chemicals LLC
Y1041589-5g
Benzoic acid, 4-(1-piperazinyl)-, methyl ester
163210-97-7 96%
5g
$80 2024-06-07
TRC
M321768-500mg
Methyl 4-(Piperazin-1-yl)benzoate
163210-97-7
500mg
$ 160.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M91600-25g
Methyl 4-(Piperazin-1-yl)benzoate
163210-97-7 96%
25g
¥922.0 2024-07-19
Chemenu
CM363464-5g
Methyl 4-(1-piperazinyl)benzoate
163210-97-7 95%+
5g
$116 2022-09-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD138820-5g
Methyl 4-(piperazin-1-yl)benzoate
163210-97-7 96%
5g
¥780.0 2022-03-01
abcr
AB469732-25 g
Methyl 4-(piperazin-1-yl)benzoate, 95%; .
163210-97-7 95%
25g
€469.30 2023-04-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MM654-200mg
methyl 4-piperazin-1-ylbenzoate
163210-97-7 96%
200mg
250.0CNY 2021-07-14
abcr
AB469732-250 mg
Methyl 4-(piperazin-1-yl)benzoate, 95%; .
163210-97-7 95%
250mg
€84.90 2023-04-21
Enamine
EN300-1842654-0.25g
methyl 4-(piperazin-1-yl)benzoate
163210-97-7
0.25g
$315.0 2023-09-19

methyl 4-piperazin-1-ylbenzoate 関連文献

methyl 4-piperazin-1-ylbenzoateに関する追加情報

Methyl 4-piperazin-1-ylbenzoate (CAS No. 163210-97-7): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Methyl 4-piperazin-1-ylbenzoate, identified by its Chemical Abstracts Service number CAS No. 163210-97-7, is a significant compound in the realm of chemical and pharmaceutical research. This molecule, characterized by its structural motif of a benzoate ester linked to a piperazine ring, has garnered attention due to its versatile applications in drug discovery and molecular pharmacology.

The compound's structure, featuring a piperazin-1-yl substituent on a benzoic acid derivative, imparts unique physicochemical properties that make it valuable in the synthesis of pharmacologically active agents. The piperazine moiety is particularly noteworthy, as it is a common pharmacophore in medicinal chemistry, known for its ability to enhance binding affinity and selectivity in biological targets.

In recent years, the investigation of methyl 4-piperazin-1-ylbenzoate has been extended to explore its potential in addressing various therapeutic challenges. One of the most compelling areas of research involves its application as a precursor in the development of novel antimicrobial agents. The combination of the benzoate group and the piperazine ring provides a scaffold that can be modified to interact with bacterial enzymes and cellular processes, offering a promising route to combat resistant strains.

Furthermore, the compound has shown promise in the field of central nervous system (CNS) drug development. The piperazine ring's ability to cross the blood-brain barrier makes it an attractive component for designing neuroactive molecules. Current studies are focusing on its derivatives as potential candidates for treating neurological disorders such as epilepsy and depression. The benzoate moiety contributes to the lipophilicity of the molecule, which is crucial for effective CNS penetration.

The synthesis of methyl 4-piperazin-1-ylbenzoate involves well-established organic chemistry techniques, including esterification and nucleophilic substitution reactions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications. These methods often incorporate green chemistry principles, reducing waste and enhancing sustainability in the production process.

From a computational chemistry perspective, methyl 4-piperazin-1-ylbenzoate has been extensively studied using molecular modeling techniques. These studies aim to elucidate its interaction with biological targets at an atomic level, providing insights into its mechanism of action. The use of high-throughput virtual screening has accelerated the identification of potential drug candidates derived from this scaffold, significantly reducing the time and cost associated with traditional screening methods.

The pharmacokinetic properties of methyl 4-piperazin-1-ylbenzoate have also been thoroughly investigated. Its metabolic stability and excretion pathways are critical factors in determining its suitability for therapeutic use. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its degradation products and metabolic intermediates, providing valuable data for optimizing drug formulations.

In conclusion, methyl 4-piperazin-1-ylbenzoate (CAS No. 163210-97-7) represents a fascinating compound with diverse applications in modern chemical and pharmaceutical research. Its unique structural features make it a valuable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in advancing medical science.

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